3-(3-Phenylpropyl)thiophene
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Overview
Description
3-(3-Phenylpropyl)thiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)thiophene can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) in an acidic medium . Additionally, the Gewald synthesis, which involves the cyclization of α-carbonyl thiols on nitriles, can also be used .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of elemental sulfur and sodium tert-butoxide (NaOtBu) to facilitate the cyclization of 1,3-diynes . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenylpropyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are frequently used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
Scientific Research Applications
3-(3-Phenylpropyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids and esters enhances their binding affinity to these enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-Substituted Thiophenes: Compounds like suprofen and articaine, which have therapeutic applications.
Benzothiophene: A fused ring system with additional aromaticity.
Uniqueness: 3-(3-Phenylpropyl)thiophene stands out due to the presence of the phenylpropyl group, which imparts unique chemical and biological properties. This structural modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
120245-35-4 |
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Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-(3-phenylpropyl)thiophene |
InChI |
InChI=1S/C13H14S/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,9-11H,4,7-8H2 |
InChI Key |
NROPTWRMZBMHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CSC=C2 |
Origin of Product |
United States |
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